molecular formula C22H17ClN2O3 B11550324 2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethylphenol

2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethylphenol

Cat. No.: B11550324
M. Wt: 392.8 g/mol
InChI Key: FZGUPAMOIZWRTC-UHFFFAOYSA-N
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Description

2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethylphenol is a complex organic compound that features a benzoxazole moiety, a hydroxyphenyl group, and a chlorinated dimethylphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethylphenol typically involves the condensation of 4-(1,3-benzoxazol-2-yl)-3-hydroxybenzaldehyde with 4-chloro-3,5-dimethylphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The chlorinated phenol moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity is of interest. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development studies.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure suggests it could interact with biological targets, leading to the development of new pharmaceuticals.

Industry

In industrial applications, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethylphenol involves its interaction with specific molecular targets. The benzoxazole moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-chlorophenol
  • 2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-3,5-dimethylphenol
  • 2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-bromo-3,5-dimethylphenol

Uniqueness

The uniqueness of 2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethylphenol lies in its combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. The presence of the benzoxazole moiety, hydroxyphenyl group, and chlorinated dimethylphenol structure makes it a versatile compound with diverse applications in various fields.

Properties

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

2-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]iminomethyl]-4-chloro-3,5-dimethylphenol

InChI

InChI=1S/C22H17ClN2O3/c1-12-9-18(26)16(13(2)21(12)23)11-24-14-7-8-15(19(27)10-14)22-25-17-5-3-4-6-20(17)28-22/h3-11,26-27H,1-2H3

InChI Key

FZGUPAMOIZWRTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)C=NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O)O

Origin of Product

United States

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